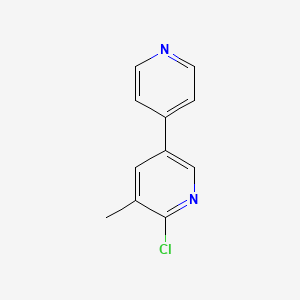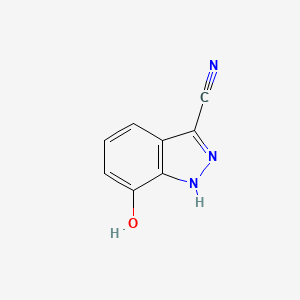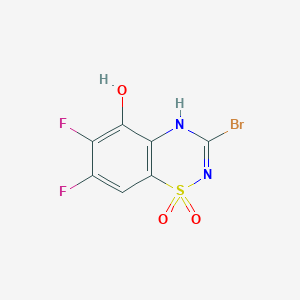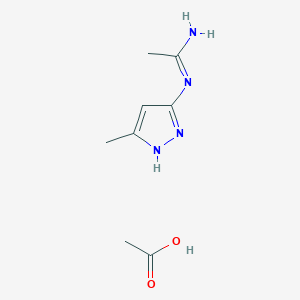
acetic acid;N'-(5-methyl-1H-pyrazol-3-yl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide is a compound that features a pyrazole ring substituted with a methyl group and an ethanimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide typically involves the cyclization of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be further modified to obtain the desired compound . Another method involves the condensation and hydrolysis of corresponding acids followed by cyclization under tetrahydrofuran solvent medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various catalysts for substitution reactions. The conditions typically involve mild temperatures and solvents like ethanol or tetrahydrofuran .
Major Products
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and reduced forms of the compound.
Aplicaciones Científicas De Investigación
Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential use in developing antileishmanial and antimalarial drugs. It has shown promising results in molecular simulation studies, indicating its potential as a therapeutic agent.
Antimicrobial Applications: Derivatives of this compound have been evaluated for their antimicrobial potential, with some showing good activity against various microbial strains.
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers with unique properties such as high thermal stability and resistance to chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For instance, in the context of prostate cancer therapy, derivatives of this compound act as androgen receptor antagonists, blocking the signaling pathways activated in prostate cancer cells . This blockage inhibits the proliferation of cancer cells and induces apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-methyl-1H-pyrazol-3-yl)acetic acid: This compound shares a similar pyrazole ring structure but differs in its functional groups.
1-methyl-1H-pyrazol-5-yl)acetic acid: Another similar compound with a methyl group on the pyrazole ring.
Uniqueness
Acetic acid;N’-(5-methyl-1H-pyrazol-3-yl)ethanimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H14N4O2 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
acetic acid;N'-(5-methyl-1H-pyrazol-3-yl)ethanimidamide |
InChI |
InChI=1S/C6H10N4.C2H4O2/c1-4-3-6(10-9-4)8-5(2)7;1-2(3)4/h3H,1-2H3,(H3,7,8,9,10);1H3,(H,3,4) |
Clave InChI |
MBNOAFDQORUFRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)N=C(C)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


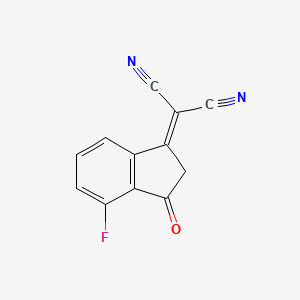

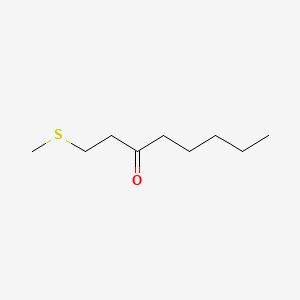
![[2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
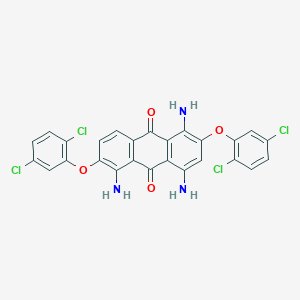
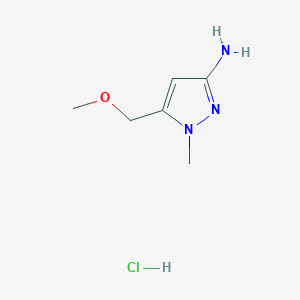
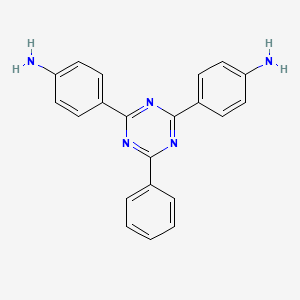
![1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)

![5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)
